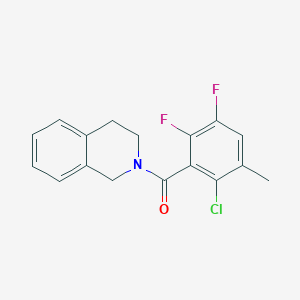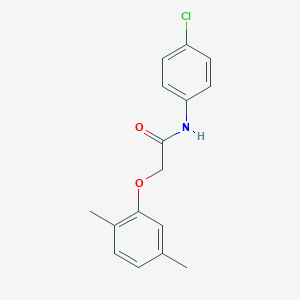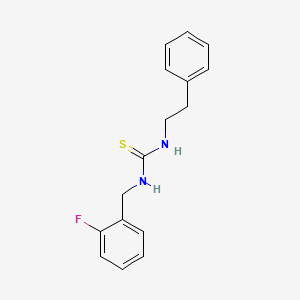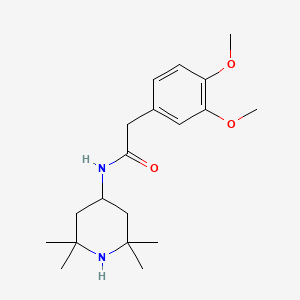![molecular formula C19H22FNO3 B5782635 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and a fluorophenyl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoic acid and 4-fluorophenylethylamine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 3,4-diethoxybenzoic acid and 4-fluorophenylethylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]amine.
Substitution: Compounds with various substituents replacing the fluorine atom on the phenyl ring.
科学的研究の応用
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as fluorescence or conductivity.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
作用機序
The mechanism of action of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
3,4-diethoxy-N-[2-(3-fluorophenyl)ethyl]benzamide: Similar structure but with the fluorine atom at the 3 position on the phenyl ring.
3,4-diethoxy-N-[2-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.
3,4-diethoxy-N-[2-(4-bromophenyl)ethyl]benzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to the presence of the fluorine atom at the 4 position on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-3-23-17-10-7-15(13-18(17)24-4-2)19(22)21-12-11-14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMCMCIZRHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea](/img/structure/B5782573.png)

![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![2,2,2-trifluoro-N-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoyl]acetamide](/img/structure/B5782623.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5782662.png)

